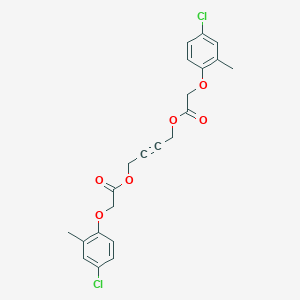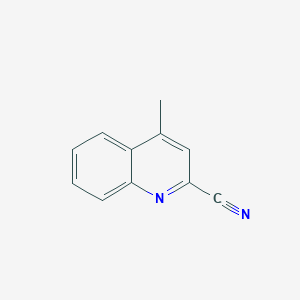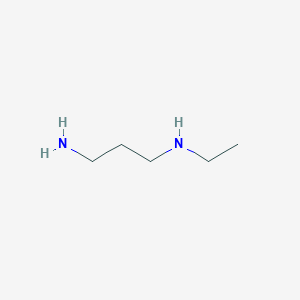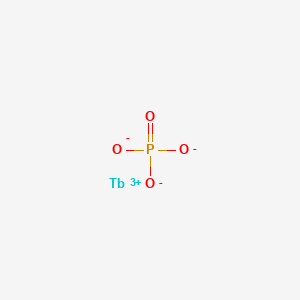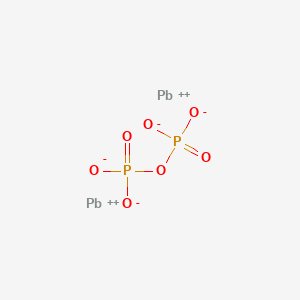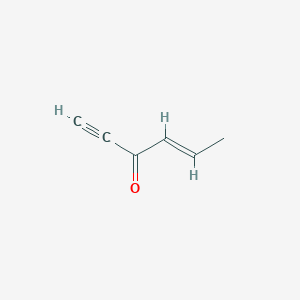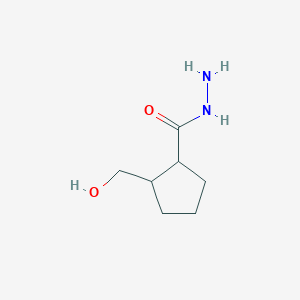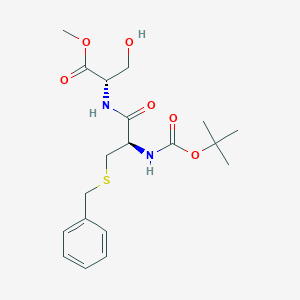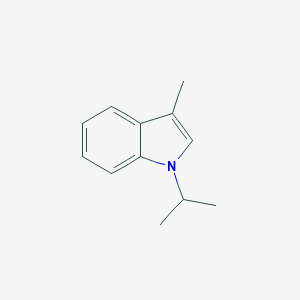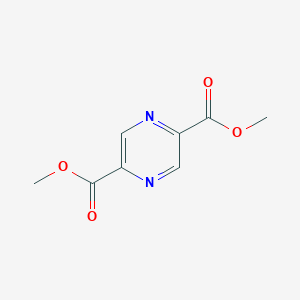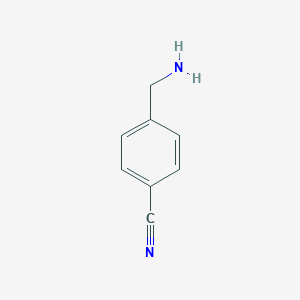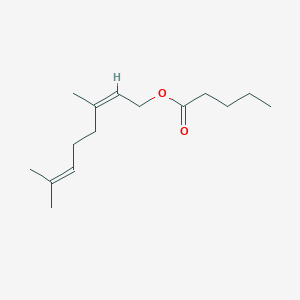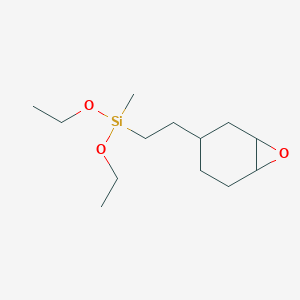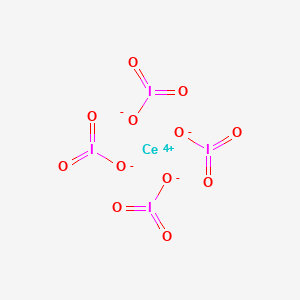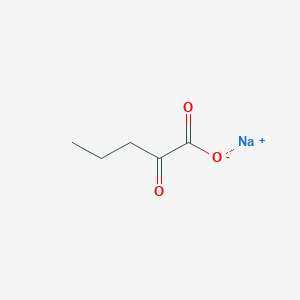
Sodium 2-oxopentanoate
Vue d'ensemble
Description
Sodium 2-oxopentanoate is a sodium salt derivative of 2-oxopentanoic acid. Its synthesis, molecular structure, chemical reactions, and properties have been widely studied, offering insights into its potential applications in organic synthesis, polymer science, and material engineering.
Synthesis Analysis
The synthesis of sodium 2-oxopentanoate and related compounds often involves reactions of carboxylic acids with sodium hydroxide in alcoholic solutions. For example, sodium propynoate, a related compound, is synthesized from propynoic acid and sodium hydroxide in methanol solution. Such processes may involve solid-state polymerization under γ-ray irradiation, leading to polymers with unique properties (Jaufmann et al., 2000).
Molecular Structure Analysis
The molecular structure of sodium 2-oxopentanoate derivatives is characterized using various techniques, including X-ray diffraction. These analyses reveal complex geometries around sodium ions, often involving coordination with oxygen atoms from the carboxylate groups, leading to distinct crystal packing motifs and polymeric structures (Huang et al., 2005).
Chemical Reactions and Properties
Sodium 2-oxopentanoate undergoes various chemical reactions, including polymerization and formation of coordination compounds. For example, its related compound, sodium propynoate, can polymerize upon γ-ray irradiation, forming acetylenic polymers. These reactions underscore the compound's reactivity and potential for creating materials with desirable properties (Jaufmann et al., 2000).
Physical Properties Analysis
The physical properties of sodium 2-oxopentanoate and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and material science. These properties are often determined using spectroscopic methods and crystallography, providing insights into the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of sodium 2-oxopentanoate, including its reactivity with various reagents, ability to form complexes, and participation in polymerization reactions, are central to its utility in organic synthesis and materials science. Studies often focus on its role as a precursor for polymers and coordination compounds, showcasing its versatility in chemistry (Zhang et al., 2012).
Applications De Recherche Scientifique
Polymer Chemistry : Sodium 2-oxopentanoate derivatives are used in polymerization processes. For example, the cleavage of β‐ketoesters with sodium tert‐butoxide, which includes compounds related to Sodium 2-oxopentanoate, plays a role in the polymerization of methacrylates, a significant process in polymer chemistry (Lochmann & Trekoval, 1981).
Neurophysiology : In neurophysiology, Sodium 2-oxopentanoate's derivatives have been studied for their effects on neuronal voltage-gated sodium channels. This is particularly relevant in the context of oxaliplatin, an anticancer drug, where its neurotoxic effects are examined in relation to sodium channel modulation (Grolleau et al., 2001).
Biodegradation : In biodegradation research, stereo-specific enzymes are involved in the degradation of aromatic compounds, including the hydration of 2-oxopent-4-enoate (vinylpyruvate), closely related to Sodium 2-oxopentanoate. This hydration product is crucial in environmental biotechnology for breaking down pollutants (Collinsworth, Chapman, & Dagley, 1973).
Energy Storage : Sodium 2-oxopentanoate and its related compounds find applications in the development of sodium-ion batteries. These are pivotal in addressing energy storage challenges, especially in the context of renewable energy sources (Delmas, 2018).
Medical Research : In medical research, Sodium 2-oxopentanoate derivatives have been studied for their potential therapeutic applications. For instance, the metabolism of related compounds in rat pancreatic islets has implications for diabetes research (Hutton, Sener, & Malaisse, 1979).
Pharmaceutical Analysis : The determination of enantiomers of Sodium 2-oxopentanoate derivatives in human plasma is crucial for pharmaceutical analysis, particularly in the context of diabetes and metabolic disorders (Schadewaldt, Wendel, & Hammen, 1996).
Toxicology : Studies on sodium benzoate, a compound related to Sodium 2-oxopentanoate, have implications in toxicology, particularly concerning its use as a food preservative (Park et al., 2011).
Chemical Analysis : Novel applications in chemical analysis include the use of Sodium 2-oxopentanoate derivatives in the analysis of non-steroidal anti-inflammatory drugs (Maheshwari, Chaturvedi, & Jain, 2007).
Methodology in Chemical Research : In chemical research, methods for measuring and handling sodium compounds, including those related to Sodium 2-oxopentanoate, have been developed to facilitate laboratory work (Branca & Loiselle, 1996).
Environmental Chemistry : The degradation efficiency of compounds similar to Sodium 2-oxopentanoate under the influence of oxidizing agents is a crucial aspect in environmental chemistry (Studziński & Gackowska, 2018).
Safety And Hazards
Relevant Papers
A relevant paper titled “Novel 4-methyl-2-oxopentanoate reductase involved in synthesis of the Japanese sake flavor, ethyl leucate” has been found . This paper might provide more detailed information about the properties and applications of Sodium 2-oxopentanoate and related compounds.
Propriétés
IUPAC Name |
sodium;2-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-2-3-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAYYZDRYXSSMC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1821-02-9 (Parent) | |
| Record name | Sodium 2-oxopentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80156418 | |
| Record name | Sodium 2-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-oxopentanoate | |
CAS RN |
13022-83-8 | |
| Record name | Sodium 2-oxopentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013022838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



